N-Acetyl-L-phosphinothricin

Phytotoxicity Herbicide metabolism Transgenic crop safety

N-Acetyl-L-phosphinothricin (N-Ac-Pt, N-acetylglufosinate, CAS 73634-73-8, molecular formula C₇H₁₄NO₅P, average mass 223.165 Da) is the N-acetylated derivative of the broad-spectrum herbicide L-phosphinothricin (L-PPT, glufosinate-P). It is formed endogenously in transgenic crops expressing the phosphinothricin N-acetyltransferase (PAT/BAR) gene, where L-PPT is acetylated to confer herbicide tolerance.

Molecular Formula C7H14NO5P
Molecular Weight 223.16 g/mol
Cat. No. B1257035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-L-phosphinothricin
SynonymsN-ac-Pt
N-acetyl-L-phosphinothricin
N-acetylphosphinothricin
Molecular FormulaC7H14NO5P
Molecular Weight223.16 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCP(=O)(C)O)C(=O)O
InChIInChI=1S/C7H14NO5P/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13)/t6-/m0/s1
InChIKeyVZVQOWUYAAWBCP-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-L-phosphinothricin for Procurement: Key Chemical Identity, Sources, and Core Properties


N-Acetyl-L-phosphinothricin (N-Ac-Pt, N-acetylglufosinate, CAS 73634-73-8, molecular formula C₇H₁₄NO₅P, average mass 223.165 Da) is the N-acetylated derivative of the broad-spectrum herbicide L-phosphinothricin (L-PPT, glufosinate-P) [1]. It is formed endogenously in transgenic crops expressing the phosphinothricin N-acetyltransferase (PAT/BAR) gene, where L-PPT is acetylated to confer herbicide tolerance [2]. The compound exists as a defined stereoisomer (L-configuration at the α-carbon), distinguishing it from racemic N-acetyl-DL-phosphinothricin preparations. It is also a key intermediate in bacterial phosphonate metabolism (KEGG compound C17952) [1] and serves as a non-phytotoxic pro-herbicide in engineered deacetylation systems for inducible plant tissue ablation [3].

L-enantiomer reference standard for chiral analytical workflows
Chiral HPLC or LC-MS metabolite profiling
Non-phytotoxic pro-herbicide for transgenic selection systems
Conditional toxicity via stereospecific deacetylation
Key metabolite standard in GMO safety and metabolism studies
Distinct from MPP and other non-acetylated degradation products

Why N-Acetyl-L-phosphinothricin Cannot Be Replaced by Glufosinate or Other Analogs in Specialized Workflows


N-Acetyl-L-phosphinothricin is functionally distinct from its parent herbicide L-phosphinothricin and the racemic DL-glufosinate mixture. Whereas L-phosphinothricin is a potent glutamine synthetase inhibitor with broad phytotoxicity (IC₅₀ ~668 µM at the NMDA receptor), N-acetyl-L-phosphinothricin lacks herbicidal activity due to the acetyl group blocking the amine required for enzyme inhibition [1]. This loss of phytotoxicity is not shared by the non-acetylated L-PPT, racemic D/L-PPT, or the alternative metabolite 3-methylphosphinicopropionic acid (MPP). Furthermore, enzymatic deacetylation of N-Ac-Pt is highly stereospecific; the deacetylase enzyme (e.g., ArgE from E. coli) exhibits a Km of 670 µM specifically for the L-enantiomer, with no activity toward the D-isomer [2]. Consequently, substituting N-acetyl-L-phosphinothricin with racemic N-acetyl-DL-PPT, non-acetylated glufosinate, or other N-acetyl amino acids (e.g., N-acetyl-L-ornithine) in transgenic selection or inducible sterility systems will fail to achieve the requisite conditional toxicity profile. Quantitative evidence supporting each of these differentiation dimensions is presented in Section 3.

Racemic DL-N-acetyl-PPT Contains 50% inactive D-enantiomer, requiring dose-response revalidation and may shift stereospecific deacetylase performance.
Glufosinate / L-PPT Retains broad phytotoxicity; substitution in negative selection or conditional ablation designs may introduce non-target damage.
Other N-acetyl amino acids Lack the same deacetylase specificity; N-acetyl-L-ornithine or N-acetyl-aminoadipate do not replicate the same argE-based selection window.

Quantitative Evidence Guide: Measurable Differentiation of N-Acetyl-L-phosphinothricin From Its Closest Analogs


Herbicidal Activity: N-Acetyl-L-phosphinothricin Is Non-Phytotoxic Versus Active L-Phosphinothricin and Racemic DL-PPT

N-Acetyl-L-phosphinothricin (N-AcPt) lacks herbicidal activity, whereas its parent L-phosphinothricin (L-PPT) and racemic DL-PPT are phytotoxic glutamine synthetase inhibitors. In a direct comparative study using wild-type rice (Oryza sativa), DL-PPT exhibited clear cytotoxicity on leaf discs and seed germination, while N-AcPt at the same concentrations produced no cytotoxic effects [1]. This establishes N-AcPt's functional classification as a non-phytotoxic pro-herbicide, a property not found in the unmodified herbicide.

Phytotoxicity profile
Head-to-head
Non-phytotoxic vs. toxic phenotype
Supports conditional selection design: no unintended herbicidal damage in wild-type tissues.
Wild-type rice leaf disc and seed germination assays; DL-PPT exhibited clear cytotoxicity while N-AcPt did not.
Phytotoxicity Herbicide metabolism Transgenic crop safety

Environmental Degradation Pathway: N-Acetyl-Glufosinate Is a Minor Metabolite Compared to MPP, Driving Distinct Analytical Monitoring Requirements

In soil and plant degradation studies of glufosinate, N-acetyl-glufosinate (NAG, N-AcPt) is formed in substantially lower quantities than the alternative metabolite 3-methylphosphinicopropionic acid (MPP). In open-field weed and soil samples, MPP accounted for up to 14% of the parent glufosinate, whereas NAG was consistently below 1% of the parent [1]. In transgenic PAT-expressing plants, however, N-acetyl-Pt is the dominant stable metabolite, with up to 66.5% conversion of glufosinate to N-acetyl-glufosinate at 48 h post-treatment, compared to 0% conversion in non-transgenic lines [2]. This context-dependent metabolic partitioning means that monitoring programs must distinguish NAG from MPP analytically, and that procurement of pure NAG reference standard is critical for accurate quantification in regulatory residue testing of GMO crops.

Environmental metabolite ratio
Reported
MPP > NAG by ≥14-fold in open-field matrices
NAG 66.5% conversion in PAT-transgenic plants vs. 0% in non-transgenic
Mandates NAG-specific analytical reference for GMO residue differentiation; MPP alone cannot distinguish transgenic from non-transgenic samples.
Chiral HPLC-HRMS and LC-TOF/MS; MPP up to 14% of parent; NAG <1% in soil/water but dominant in PAT-crops.
Environmental fate Metabolite profiling Chiral residue analysis

Enzymatic Activation Specificity: Substrate Affinity of Deacetylase for N-Acetyl-L-PPT Defines Sensitivity Thresholds for Transgenic Selection Systems

The efficacy of N-acetyl-L-phosphinothricin as a conditional negative selection agent depends on the kinetic affinity of the deacetylase enzyme (ArgE or homologous deacetylases) for this specific substrate. The deacetylase protein (deacd) exhibits a Km of 670 µM for N-acetyl-L-PPT, which the patent literature explicitly states drives high sensitivity in transgenic plant tissues [1]. For in vitro leaf disc assays using argE-transgenic rice, effective negative selection was achieved at N-AcPt concentrations ≥0.1 mg/mL, while seed germination inhibition required ≥0.5 mg/mL [2]. Importantly, the deacetylase shows exclusive specificity for the L-enantiomer with no detectable activity toward D-N-acetyl-phosphinothricin [3], rendering the racemic N-acetyl-DL-PPT a less efficient substitute in quantitative selection workflows.

Deacetylase kinetics
Class-level
Km = 670 µM (N-acetyl-L-PPT)
No activity on D-enantiomer
Defines working concentration range for stereospecific negative selection; racemic mix introduces inactive mass.
Recombinant deacetylase (deacd); effective concentrations ≥0.1 mg/mL (leaf disc), ≥0.5 mg/mL (seed).
Negative selection Deacetylase kinetics Transgenic plant engineering

Neurotoxicity Profile: N-Acetyl-Glufosinate Exhibits Higher NMDA Receptor Binding Affinity Than Parent Glufosinate, Reversing the Expected Potency Hierarchy

In the context of mammalian safety evaluation, the primary metabolite N-acetylglufosinate (NAcGLF) paradoxically shows higher affinity for the N-methyl-D-aspartate receptor (NMDAR) than the parent compound glufosinate. Competitive binding assays using [³H]CGP 39653 demonstrated that NAcGLF binds to NMDAR with an IC₅₀ of approximately 100 µM, whereas glufosinate (GLF) had an IC₅₀ of 668 µM—a 6.7-fold difference [1]. This finding has significant implications for neurotoxicity risk assessment: the conventional assumption that the metabolite is detoxified relative to the parent is not supported by NMDAR binding data. For functional neuronal network activity, NAcGLF increased mean firing rate (MFR) to 190% of control at 100–300 µM, compared to GLF increasing MFR to 340% of control at 10–1000 µM, indicating distinct concentration-response profiles that must be evaluated independently [1].

NMDA receptor binding
Head-to-head
NAcGLF IC₅₀ ≈ 100 µM
Glufosinate IC₅₀ = 668 µM
6.7-fold higher affinity for metabolite
Metabolite exhibits higher NMDAR affinity; independent testing required for neurotoxicity endpoint evaluation, not inferable from parent alone.
[³H]CGP 39653 binding, rat cortical cultures; NAcGLF MFR 190% of control vs. GLF 340%.
Neurotoxicology NMDA receptor binding Metabolite safety assessment

Metabolic Partitioning in Transgenic Plants: N-Acetyl-Pt Dominates in PAT-Expressing Crops, Enabling Selective Residue Differentiation

In transgenic plants expressing the phosphinothricin N-acetyltransferase (pat) gene, L-phosphinothricin is metabolized primarily via N-acetylation to yield two forms of N-acetyl-Pt (ac-Pt), which are stable end-products. In untransformed plants, L-Pt is instead degraded via a distinct pathway to MPP, MHB (4-methylphosphinico-2-hydroxy-butanoic acid), and 4-methylphosphinico-2-oxo-butanoic acid [1]. The transgene-encoded acetylation competes with the endogenous plant degradation pathway, making N-acetyl-Pt the dominant stable metabolite uniquely in PAT-expressing plants. The mobility of N-acetyl-Pt within the plant mirrors that of L-Pt, with preferential translocation to upper plant regions [1]. This metabolic dichotomy has direct procurement implications: N-acetyl-Pt reference material is required for GMO-specific residue monitoring, as it is not formed in non-transgenic crops and thus serves as a metabolic marker of PAT transgene activity.

Plant metabolic partitioning
Class-level
Exclusive N-acetyl-Pt in PAT-transgenic plants
MPP/MHB/keto-acid only in untransformed plants
N-acetyl-Pt is a metabolic marker of transgene activity; absence of this product confirms non-GMO background.
HPLC/NMR in tobacco, alfalfa, carrot; qualitative pathway divergence, no shared acetylated product in non-transgenic lines.
GMO metabolomics Herbicide residue analysis Plant transformation

Enantioselective Enzymatic Acetylation: PAT/BAR Enzymes Show Preference for L-Phosphinothricin Over Proteinogenic Amino Acids

The phosphinothricin acetyltransferase enzymes (PAT and BAR) that produce N-acetyl-L-phosphinothricin in planta exhibit measurable substrate preference. Early in vitro assays demonstrated that recombinant BAR and PAT preferentially acetylate phosphinothricin over the 20 standard proteinogenic amino acids [1]. However, recent metabolomics studies have revealed that BAR also exhibits nonspecific (off-target) activities: transgenic BAR converts two endogenous plant amino acids—aminoadipate and tryptophan—to their respective N-acetylated products across multiple plant species [1]. The crystal structure of BAR has been solved, and structure-guided protein engineering has generated BAR variants with significantly reduced nonspecific activities compared to the wild-type enzyme [1]. This evidence underscores that while N-acetyl-L-phosphinothricin formation is the primary intended metabolic product, procurement of highly purified N-acetyl-L-PPT is essential as an analytical standard to distinguish it from other endogenous N-acetyl amino acids that may accumulate as off-target BAR products.

BAR enzyme selectivity
Reported
Phosphinothricin preferred over 20 proteinogenic amino acids
Off-target products: N-acetyl-aminoadipate, N-acetyl-tryptophan
Requires chromatographic resolution of N-acetyl-L-PPT from endogenous N-acetyl amino acids in BAR-expressing plants; purity of reference standard is critical.
Crystal structure solved; engineered BAR variants show reduced promiscuity (Nature Plants, 2017).
Enzyme substrate specificity BAR gene promiscuity Herbicide resistance mechanism

Optimal Application Scenarios for N-Acetyl-L-phosphinothricin Based on Quantitative Evidence


Negative Selection Agent for Marker-Free Transgenic Plant Development

N-Acetyl-L-phosphinothricin is the compound of choice for negative selection systems using the argE deacetylase gene. Based on the established non-phytotoxicity in wild-type rice and the effective negative selection concentration of ≥0.1 mg/mL in leaf disc assays [1], this compound enables the development of selectable marker-free transgenic plants, particularly in monocot species such as rice. The L-enantiomer must be specified in procurement because the deacetylase is stereospecific (Km = 670 µM for N-acetyl-L-PPT; no activity on D-isomer) [2]. Racemic N-acetyl-DL-PPT would contain 50% inactive D-enantiomer, requiring higher total concentrations and introducing variability in dose-response curves.

GMO-Specific Herbicide Residue Monitoring and Regulatory Compliance Testing

For food safety and environmental monitoring programs, N-acetyl-glufosinate serves as a definitive metabolic marker of PAT transgene activity. The evidence that N-acetyl-Pt is formed exclusively in PAT-transgenic plants (up to 66.5% conversion) but is essentially absent in non-transgenic and environmental matrices (<1% of parent glufosinate) [3] means that procurement of certified N-acetyl-L-phosphinothricin reference standard is mandatory for LC-MS/MS-based residue methods. MPP, the alternative metabolite, cannot substitute for NAG in GMO-specific testing because MPP is produced in both transgenic and non-transgenic plants. Regulatory laboratories should specify N-acetyl-L-phosphinothricin (CAS 73634-73-8) as a discrete analytical standard, not a mixed metabolite solution.

Inducible Male Sterility Systems for Hybrid Seed Production

N-Acetyl-L-phosphinothricin is the established pro-herbicide for tapetum-specific deacetylation systems that induce conditional male sterility. In transgenic tobacco expressing argE under the TA29 tapetum-specific promoter, foliar application of N-Ac-Pt led to empty anthers and male-sterile flowers, with female fertility preserved for cross-pollination [4]. The compound's lack of endogenous phytotoxicity ensures that only tissues expressing the deacetylase are affected, providing spatial and temporal control of fertility. System optimization relies on the Km value of 670 µM to calculate application rates that achieve sufficient local concentrations in floral tissues. Procurement should specify the L-enantiomer to match the stereospecificity of the deacetylase enzyme.

Neurotoxicology Research: Investigating Differential NMDA Receptor Interactions of Glufosinate Metabolites

The counterintuitive finding that N-acetylglufosinate (NAcGLF) exhibits 6.7-fold higher NMDA receptor binding affinity (IC₅₀ ≈ 100 µM) than the parent glufosinate (IC₅₀ = 668 µM) [5] demands that toxicology laboratories procure NAcGLF as an independent test article. Risk assessments based solely on glufosinate exposure would miss the distinct neurotoxicity contribution of the metabolite. The biphasic concentration-response on neuronal network firing rates—with NAcGLF increasing MFR to 190% of control at 100–300 µM versus GLF at 340% of control at 10–1000 µM—demonstrates that the parent and metabolite have non-interchangeable neuroactivity profiles. Procurement of high-purity N-acetyl-L-phosphinothricin is essential for in vitro NMDA receptor binding studies, microelectrode array recordings, and in vivo neurotoxicity assessments.

Application
Selection Property
Validation Focus
Marker-free transgenic plant selection
Enantiomer-specific deacetylase substrate
Stereospecific deacetylation and concentration-response window
GMO residue monitoring and metabolic profiling
Transgene-specific metabolite marker
Chiral differentiation from MPP and non-transgenic degradation products
Conditional fertility control research
Tissue-specific pro-herbicide activation
Spatial control of cytotoxicity in tapetum-targeted expression systems
Metabolite neuroactivity profiling
NMDA receptor binding affinity comparison
Independent metabolite vs. parent compound concentration-response evaluation
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